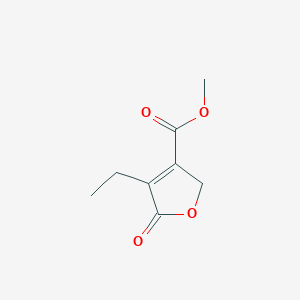
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical is a stable free radical compound It is characterized by the presence of a bromine atom, multiple methyl groups, and a methylsulfonylmethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Bromine Atom: Bromination is carried out using a brominating agent such as bromine or N-bromosuccinimide.
Addition of Methyl Groups: Methylation is achieved using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methylsulfonylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the radical to a more stable non-radical form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Non-radical derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical involves its ability to participate in radical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through radical-mediated processes. These interactions can lead to changes in the activity of the target molecules and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Diazo-2,2,5,5-tetramethyl-hexan-3-one
- 4-Bromo-2,2,5,5-tetramethyl-dihydro-furan-3-one
- 4,4-Di-tert-butyl-2,2,5,5-tetramethyl-hexan-3-one
Uniqueness
4-Bromo-2,2,5,5-tetramethyl-3-(methylsulfonylmethyl)-2,5-dihydro-1H-pyrrol-1-yloxyl Radical is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C10H18BrNO4S |
|---|---|
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H18BrNO4S/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h13H,6H2,1-5H3 |
InChI-Schlüssel |
VNVPHGVBCNANOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(N1O)(C)C)Br)COS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


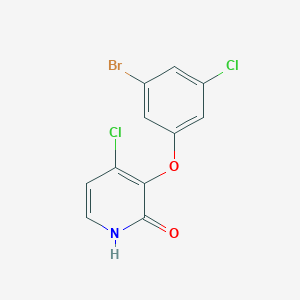
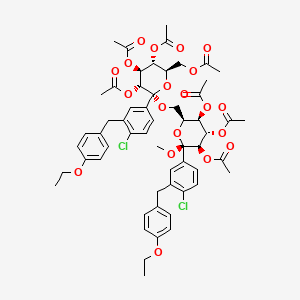
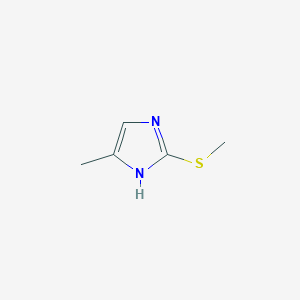

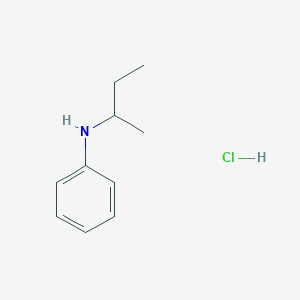
![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
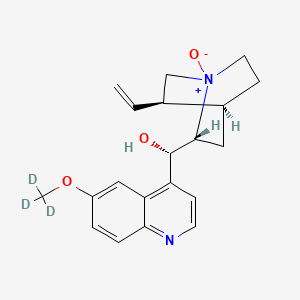
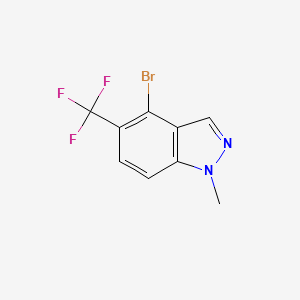

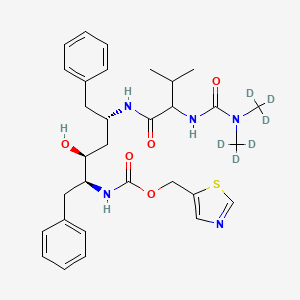
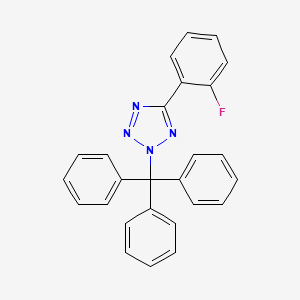
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

